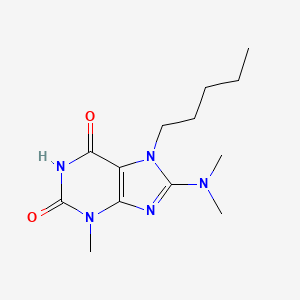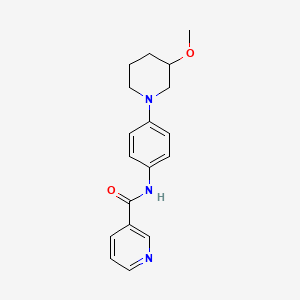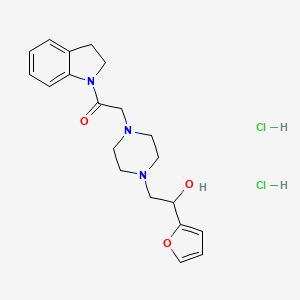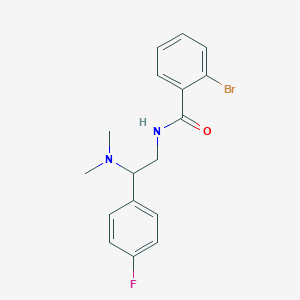![molecular formula C8H8ClN3O B2667149 6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478077-86-0](/img/structure/B2667149.png)
6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the molecular formula C8H8ClN3O . It is a derivative of the pyrazolo[1,5-a]pyrimidine family, which is a large group of N-heterocyclic compounds .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This structure allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 251 - 253 degrees Celsius . Its molecular weight is 197.622 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a core structure in the synthesis of novel pyrazolopyrimidine derivatives. These compounds have shown significant anticancer and anti-5-lipoxygenase activities. The synthesis involves various chemical reactions, leading to compounds with potential for therapeutic use in cancer treatment and inflammation management due to their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) highlights the impact of molecular modifications on biological activity, indicating the importance of this scaffold in medicinal chemistry research (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents
Another application is found in the development of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines, synthesized in an environmentally friendly manner in aqueous medium without catalysts. These compounds have been evaluated as antimicrobial agents against both gram-positive and gram-negative bacteria, showing broad antibacterial activity. Some derivatives also demonstrated potent antifungal activity against phytopathogenic fungi, indicating their potential as dual-function antimicrobial and anticancer agents. This showcases the versatility of 6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol derivatives in developing new therapeutic agents (Aggarwal et al., 2011).
Anxiolytic Properties Without CNS Depressant Effects
Derivatives of pyrazolo[1,5-a]pyrimidine, including 6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, have been identified as a nonbenzodiazepinoid class of antianxiety agents. These compounds demonstrated anxiolytic effects comparable to clinically used benzodiazepines but without potentiating the central nervous system depressant effects of ethanol or barbiturates. This unique property suggests their potential for safer anxiety treatments, reducing risks associated with drug interactions and side effects commonly seen with traditional benzodiazepines (Kirkpatrick et al., 1977).
Antibacterial Activity and Protein Interaction
Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown antibacterial activity. Studies on their interaction with bovine serum albumin (BSA) via fluorescence and circular dichroism spectroscopy, along with molecular docking, revealed insights into the binding mechanism, highlighting the role of hydrophobic forces and hydrogen bonds. This research not only provides new antibacterial agents but also contributes to understanding the interaction between small molecules and proteins, essential for drug development (He et al., 2020).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidines, including “6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol”, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the development of new synthetic routes and applications of these compounds, potentially leading to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
6-chloro-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-3-6-10-5(2)7(9)8(13)12(6)11-4/h3,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJNHLCHSRDQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine](/img/structure/B2667067.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2667068.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2667069.png)


![3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2667075.png)


![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2667083.png)
![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B2667084.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2667086.png)
![1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2667087.png)